6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPSEWKVCBQBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported synthesis involves cyclocondensation of 4-(4-chlorophenyl)thiosemicarbazide with carbon disulfide in alkaline medium. The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on electrophilic carbon disulfide, forming a dithiocarbamate intermediate. Subsequent intramolecular cyclization eliminates hydrogen sulfide (), yielding the triazolo-thiadiazole core.
The stoichiometric equation for this transformation is:
Optimal conditions require a 1:1.2 molar ratio of hydrazide to carbon disulfide in ethanol under reflux for 6–8 hours.
Catalytic Optimization
Recent studies demonstrate that potassium hydroxide (KOH) in dimethylformamide (DMF) enhances reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol | 78 | 8 | 78 |
| KOH | DMF | 120 | 4 | 92 |
The superior performance of KOH arises from its stronger base strength () compared to NaOH (), facilitating faster deprotonation of the hydrazide precursor.
Aromatic Acid-Mediated Coupling
Two-Step Synthesis via Mercaptotriazole Intermediates
An alternative route condenses 3-aryl-4-amino-5-mercapto-1,2,4-triazole with 4-chlorophenylacetic acid. The first step generates a mercaptotriazole intermediate through nucleophilic substitution, followed by acid-catalyzed cyclodehydration:
Step 1 :
Step 2 :
Solvent and Temperature Effects
Reaction yields critically depend on solvent polarity:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 65 |
| DMF | 36.7 | 88 |
| Acetonitrile | 37.5 | 82 |
DMF’s high polarity stabilizes the transition state during cyclodehydration, while its boiling point (153°C) permits reflux without side reactions.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces synthesis time from 8 hours to 30 minutes by enhancing molecular dipole rotation. A representative protocol uses:
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4-Chlorophenylthiosemicarbazide (1 mmol)
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Carbon disulfide (1.2 mmol)
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KOH (2 mmol)
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Irradiation at 300 W, 120°C
Energy Efficiency Analysis
Comparative energy consumption data:
| Method | Energy (kJ/mol) | CO₂ Emission (g/mol) |
|---|---|---|
| Conventional | 4200 | 210 |
| Microwave | 950 | 48 |
Structural Characterization
Spectroscopic Data
Key NMR signals (500 MHz, DMSO-):
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δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H)
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δ 7.32 (d, J = 8.5 Hz, 2H, Ar-H)
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δ 8.21 (s, 1H, triazole-H)
NMR (126 MHz, DMSO-):
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δ 164.2 (C=S)
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δ 152.1 (triazole-C3)
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δ 134.5–128.3 (aromatic carbons)
Purity Assessment
HPLC conditions:
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Column: C18, 250 × 4.6 mm
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Mobile phase: MeCN/H₂O (70:30)
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Retention time: 6.8 min
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Purity: 99.2%
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Acid Coupling | Microwave |
|---|---|---|---|
| Yield (%) | 92 | 88 | 89 |
| Time (h) | 4 | 6 | 0.5 |
| Scalability | Industrial | Lab-scale | Pilot |
| Byproduct Toxicity | Low (H₂S) | Moderate | Negligible |
Cyclocondensation offers the best balance between yield and scalability, while microwave synthesis excels in time efficiency .
Chemical Reactions Analysis
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The compound's structure allows for modifications that can enhance its efficacy against various cancer cell lines, including hepatocellular carcinoma and breast carcinoma .
Antimicrobial Activity
The compound demonstrates notable antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, 1,3,4-thiadiazole derivatives have been linked to antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of triazolo-thiadiazole derivatives have been documented in several studies. These compounds are believed to interact with inflammatory pathways, providing relief from conditions characterized by chronic inflammation and pain .
Antiviral Potential
Recent studies have also explored the antiviral potential of triazolo-thiadiazoles. Certain derivatives have shown promising activity against viruses by inhibiting viral replication processes. This aspect is particularly relevant in the context of emerging viral infections .
Synthesis and Evaluation
A study conducted on the synthesis of various triazolo-thiadiazole derivatives evaluated their biological activities through in vitro assays. The synthesized compounds were tested against different cancer cell lines and exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as 1.19 µM against breast carcinoma cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-thiadiazoles. Modifications to the chlorophenyl group or other substituents can significantly influence the compound's pharmacological profile. For example, changes in the phenyl moiety have been shown to adjust the balance between antiviral and anticancer activities .
Applications in Drug Development
The versatility of 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a valuable scaffold in drug discovery. Its derivatives are being explored for:
- Cancer therapeutics : Targeting specific cancer pathways.
- Antibiotic development : Addressing antibiotic resistance.
- Anti-inflammatory drugs : Providing alternatives for chronic pain management.
- Antiviral agents : Developing treatments for viral infections.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticonvulsant Activity
The anticonvulsant efficacy of triazolo-thiadiazoles is highly substituent-dependent. A comparative analysis of key derivatives is summarized below:
| Compound | Substituents (Position 6) | ED50 (mg/kg) | PI | Reference |
|---|---|---|---|---|
| 6-(4-Chlorophenyl)- ... | 4-Cl-C6H4 | 23.7 | 10.8 | |
| 6-(2-Chlorophenyl)-... | 2-Cl-C6H4 | 34.2 | 7.2 | |
| 6-(4-Fluorophenyl)-... | 4-F-C6H4 | 41.5 | 5.9 |
The 4-chlorophenyl analog exhibits superior activity due to enhanced electron-withdrawing effects and lipophilicity, improving blood-brain barrier penetration. In contrast, ortho-substituted derivatives (e.g., 2-chlorophenyl) show reduced potency, likely due to steric hindrance .
Anticancer Activity
Substituent variations significantly influence cytotoxicity:
The 4-chlorophenyl derivative (CPNT) induced apoptosis in EAC cells with minimal hepatotoxicity, while fluorinated analogs (e.g., FPNT) showed higher activity in HepG2 cells . Adamantane-containing derivatives (e.g., 3-adamantan-1-yl-6-(2-chloro-6-fluorophenyl)-...) demonstrated moderate activity, likely due to bulky substituents limiting cellular uptake .
Anti-Inflammatory and Ulcerogenic Properties
Triazolo-thiadiazoles with naphthoxyacetic acid moieties exhibit dual anti-inflammatory and reduced ulcerogenic effects:
The 4-chlorophenyl derivative (4a) showed balanced efficacy and safety, attributed to its moderate lipophilicity and reduced gastrointestinal lipid peroxidation .
Biological Activity
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the family of triazole-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a chlorophenyl group attached to a triazolo-thiadiazole core. The unique arrangement of heteroatoms in the structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A study highlighted that various synthesized derivatives demonstrated potent antibacterial effects against a range of pathogens. The mechanism behind this activity is thought to involve interference with bacterial cell wall synthesis and function.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, one study reported that related compounds displayed selective inhibition of c-Met kinase activity with IC50 values as low as 2.02 nM. This suggests a promising avenue for developing targeted cancer therapies.
Anti-inflammatory and Analgesic Effects
The compound has also shown anti-inflammatory properties in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators. In experimental models, derivatives have been observed to reduce inflammation and pain significantly.
Case Study 1: Anticancer Efficacy
A series of triazolo-thiadiazole derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines. The most effective compound demonstrated an IC50 value indicating potent growth inhibition in MKN45 gastric cancer cells. This highlights the potential for these compounds in cancer treatment protocols.
Case Study 2: Antimicrobial Screening
In a comparative study of several triazolo-thiadiazole derivatives against standard bacterial strains (e.g., E. coli, S. aureus), it was found that the chlorophenyl-substituted variant exhibited superior antimicrobial activity compared to its unsubstituted counterparts.
Structure-Activity Relationship (SAR)
The biological activities of triazolo-thiadiazoles are closely linked to their structural features. Key aspects influencing their efficacy include:
- Substitution Patterns : The presence of electron-withdrawing groups (like chlorine) enhances bioactivity.
- Heteroatom Configuration : The arrangement and type of heteroatoms (N and S) play a critical role in mediating interactions with biological targets.
Q & A
Q. What are the standard synthetic routes for synthesizing 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives?
The synthesis typically involves cyclization of appropriate precursors. A common method (Scheme 1 in ) starts with carboxylic acid reacting with POCl₃ to form an acid chloride, followed by amidation and cyclization with a thiol group to yield the triazolo-thiadiazole core. Substituents at the 3- and 6-positions are introduced via nucleophilic substitution or condensation reactions. For example, 6-(4-chlorophenyl) derivatives are synthesized using 4-chlorophenyl precursors, while trifluoromethyl or ethoxyphenoxy groups are added via alkylation or coupling reactions .
Q. What structural characterization techniques are critical for confirming the triazolo-thiadiazole scaffold?
X-ray crystallography is the gold standard for confirming molecular geometry. For instance, the crystal structure of 6-(4-chlorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole revealed a planar triazolo-thiadiazole core with dihedral angles of 8.05° (chlorophenyl) and 2.61° (thiophenyl), confirming minimal steric hindrance . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent integration and regiochemistry.
- Mass spectrometry : For molecular weight confirmation.
- IR spectroscopy : To identify functional groups (e.g., C-Cl stretches at ~750 cm⁻¹).
Q. Which in vitro assays are routinely used to evaluate biological activity?
Common assays include:
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions modulate biological activity?
Substituents critically influence target affinity and selectivity:
- 6-position : Bulky groups (e.g., adamantyl) enhance hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition in ).
- 3-position : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability.
Example : Replacing 4-chlorophenyl with 2-naphthyloxy at position 6 increased anticancer activity against HepG2 cells by 40% due to enhanced π-π stacking .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or substituent stereochemistry. Strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- SAR analysis : Compare substituent effects systematically. For instance, 3-(pyridin-4-yl) derivatives showed higher COX-2 inhibition than phenyl analogs due to hydrogen bonding .
- Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends.
Q. What computational methods predict target interactions for triazolo-thiadiazoles?
Molecular docking and dynamics simulations are key. For example:
Q. How can bioavailability challenges be addressed for hydrophobic derivatives?
Nanoformulation improves solubility and efficacy:
- Chitosan nanoparticles : Encapsulation of CPNT (a triazolo-thiadiazole analog) increased bioavailability by 3.5-fold and reduced IC₅₀ against C6 glioma cells by 60% .
- Lipid-based carriers : Enhanced permeability across blood-brain barrier for neuroactive derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
